
2-(Bromomethyl)-1-methoxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-1-methoxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. This compound is characterized by the presence of a bromomethyl group and a methoxy group attached to the anthracene-9,10-dione core. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-methoxyanthracene-9,10-dione typically involves the bromination of 1-methoxyanthracene-9,10-dione. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and ensuring high yield and purity, would apply.
化学反応の分析
Types of Reactions
2-(Bromomethyl)-1-methoxyanthracene-9,10-dione can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The anthraquinone core can participate in redox reactions, where it can be reduced to anthracene derivatives or oxidized further.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
Substitution Reactions: Products include azido, thiol, or alkoxy derivatives of the original compound.
Redox Reactions: Products include reduced anthracene derivatives or further oxidized quinones.
科学的研究の応用
2-(Bromomethyl)-1-methoxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its anthraquinone core.
Medicine: Explored for its anticancer properties, as anthraquinones are known to intercalate with DNA.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 2-(Bromomethyl)-1-methoxyanthracene-9,10-dione is primarily related to its ability to undergo nucleophilic substitution and redox reactions. In biological systems, it may intercalate with DNA, disrupting replication and transcription processes. The bromomethyl group can also form covalent bonds with nucleophilic sites in biomolecules, leading to potential cytotoxic effects .
類似化合物との比較
Similar Compounds
1-Methoxyanthracene-9,10-dione: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-Methyl-1-methoxyanthracene-9,10-dione: Similar structure but with a methyl group instead of a bromomethyl group, leading to different reactivity.
2-(Chloromethyl)-1-methoxyanthracene-9,10-dione: Similar but with a chloromethyl group, which is less reactive than the bromomethyl group in substitution reactions.
Uniqueness
2-(Bromomethyl)-1-methoxyanthracene-9,10-dione is unique due to the presence of the bromomethyl group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
特性
CAS番号 |
63965-46-8 |
|---|---|
分子式 |
C16H11BrO3 |
分子量 |
331.16 g/mol |
IUPAC名 |
2-(bromomethyl)-1-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H11BrO3/c1-20-16-9(8-17)6-7-12-13(16)15(19)11-5-3-2-4-10(11)14(12)18/h2-7H,8H2,1H3 |
InChIキー |
QNRDUTDBBOCTQL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


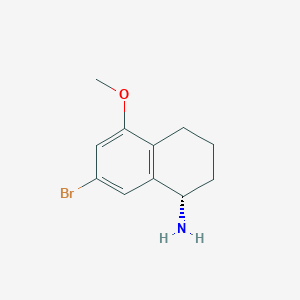
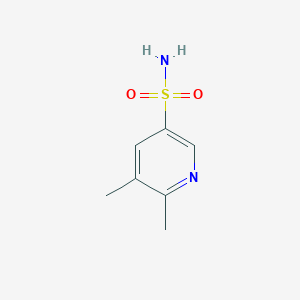

![6-[4-(Dimethylamino)phenyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13135673.png)

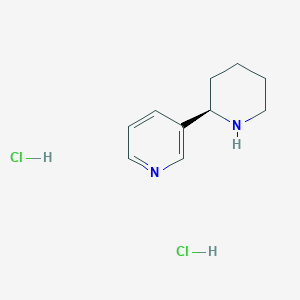

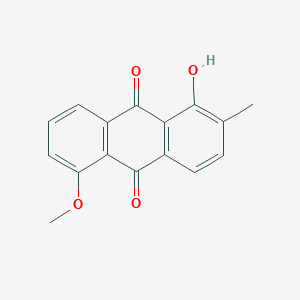
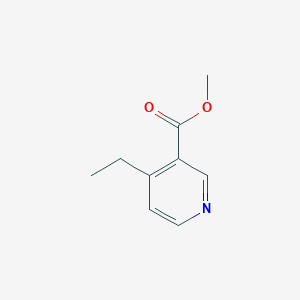
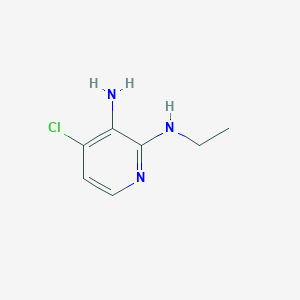
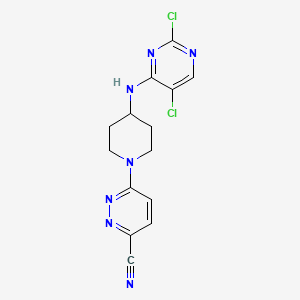
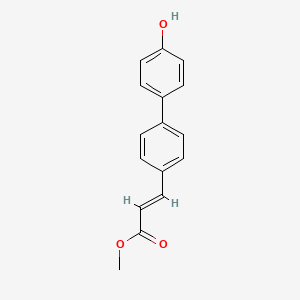
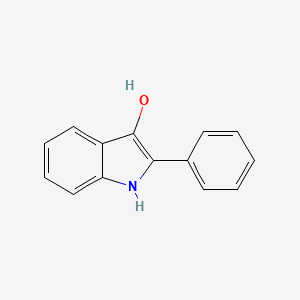
![5-Methoxythiazolo[4,5-b]pyridin-2-amine](/img/structure/B13135746.png)
